molecular formula C17H12N2O4 B2822732 4-acetyl-N-(1,3-dioxoisoindolin-4-yl)benzamide CAS No. 326017-70-3

4-acetyl-N-(1,3-dioxoisoindolin-4-yl)benzamide

Cat. No.: B2822732
CAS No.: 326017-70-3
M. Wt: 308.293
InChI Key: FMWZGRBOGFTARR-UHFFFAOYSA-N
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Description

“4-acetyl-N-(1,3-dioxoisoindolin-4-yl)benzamide” is a chemical compound that has been studied for its potential pharmacological properties . It is a derivative of γ-aminobutyric acid (GABA), which was obtained from 4-(1,3-dioxoisoindolin-2-yl)butanoic acid .


Synthesis Analysis

The synthesis of “this compound” involves a series of reactions. Phthalic anhydride is reacted with 4-aminobenzoic acid in the presence of triethylamine under reflux condition . The resulting acidic derivative is then used to prepare the final compounds via an amidation reaction through a carbodiimide coupling reaction .


Molecular Structure Analysis

The molecular structure of “this compound” has been confirmed and characterized using various spectral techniques like IR, 1H NMR, 13C NMR, and mass spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the reaction of phthalic anhydride with 4-aminobenzoic acid, followed by an amidation reaction .

Scientific Research Applications

Histone Deacetylase Inhibitors (HDACi)

Benzamide derivatives, such as MS-275 (also known as entinostat), are potent inhibitors of histone deacetylases (HDACs). HDAC inhibitors are a class of compounds that play a significant role in the regulation of gene expression and have been extensively studied for their anticancer properties. MS-275 has been evaluated in phase II clinical trials for its efficacy and safety in patients with metastatic melanoma and acute leukemias, showing potential as a therapeutic agent due to its ability to modulate gene expression and induce tumor cell growth arrest, differentiation, or apoptosis (Hauschild et al., 2006; Gojo et al., 2007).

Cancer Chemotherapy and Pharmacology

Chidamide (CS055/HBI-8000) is another benzamide class HDAC inhibitor that has shown marked anti-tumor activity in phase I clinical trials, indicating favorable pharmacokinetics, pharmacodynamics, and preliminary anti-tumor efficacy in patients with advanced solid tumors or lymphomas (Dong et al., 2012). These studies suggest that benzamide derivatives could be promising agents for cancer treatment, highlighting their potential to inhibit tumor progression and improve patient outcomes.

Neurological Applications

Some benzamide derivatives have been explored for their ability to bind to sigma receptors, which are implicated in various neurological and psychiatric disorders. For example, radiolabeled benzamides have been used in scintigraphic imaging to detect melanoma metastases, leveraging their preferential binding to sigma receptors overexpressed on cancer cells (Caveliers et al., 2002). This application underscores the versatility of benzamide derivatives in both cancer treatment and diagnostic imaging, potentially extending to neurological research given the sigma receptors' role in the brain.

Future Directions

The future directions for the study of “4-acetyl-N-(1,3-dioxoisoindolin-4-yl)benzamide” could involve further exploration of its potential pharmacological properties, including its anticonvulsant activity . Additionally, more research could be done to fully understand its mechanism of action and to determine its physical and chemical properties.

Properties

IUPAC Name

4-acetyl-N-(1,3-dioxoisoindol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4/c1-9(20)10-5-7-11(8-6-10)15(21)18-13-4-2-3-12-14(13)17(23)19-16(12)22/h2-8H,1H3,(H,18,21)(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWZGRBOGFTARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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